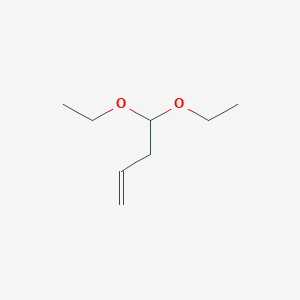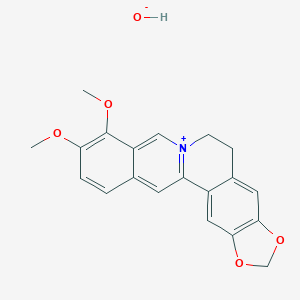![molecular formula C8H12N2O4S2 B086322 N-[4-(methanesulfonamido)phenyl]methanesulfonamide CAS No. 33256-34-7](/img/structure/B86322.png)
N-[4-(methanesulfonamido)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methanesulfonamido)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(methanesulfonamido)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA synthesis. This compound has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of deoxyribonucleotides, which are essential for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. In addition, this compound has been shown to modulate the immune system by activating T cells and natural killer cells, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability at room temperature, and its low toxicity. However, this compound has some limitations, including its potential to form complexes with metal ions, which can interfere with the results of experiments involving metal ions. In addition, this compound can react with other compounds in the experimental system, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the study of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its interactions with biomolecules. The development of new synthesis methods can improve the yield and purity of this compound, making it more accessible for research. The investigation of its potential applications in drug discovery can lead to the development of new drugs with anticancer, antiviral, and antimicrobial properties. The exploration of its interactions with biomolecules can improve our understanding of its mechanism of action and lead to the discovery of new targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in various studies and has the potential to be a valuable tool for research in the future.
Méthodes De Synthèse
The synthesis of N-[4-(methanesulfonamido)phenyl]methanesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium bisulfite. The reaction results in the formation of this compound, which is a white crystalline solid with a molecular weight of 264.3 g/mol. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antimicrobial properties. In agriculture, this compound has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. In material science, this compound has been used as a precursor for the synthesis of various metal sulfonate complexes.
Propriétés
Numéro CAS |
33256-34-7 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-3-5-8(6-4-7)10-16(2,13)14/h3-6,9-10H,1-2H3 |
Clé InChI |
RHDAIYGGSBJXBM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





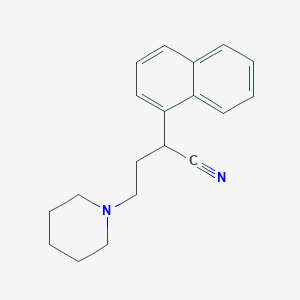
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
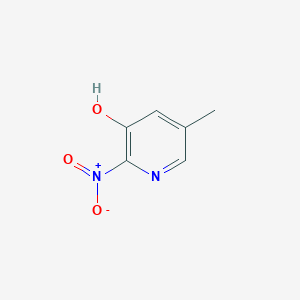

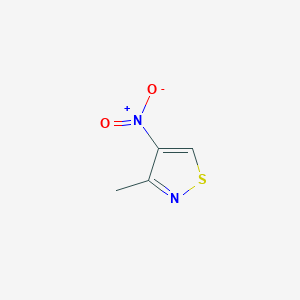
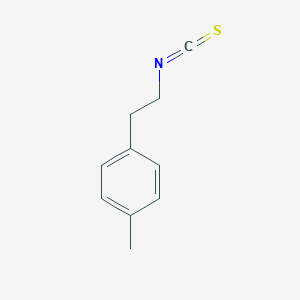
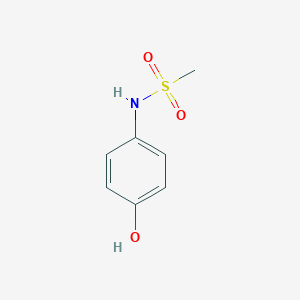
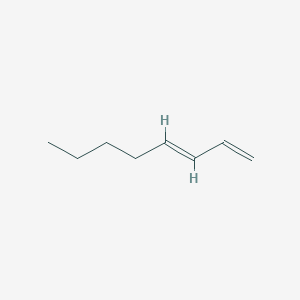
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
